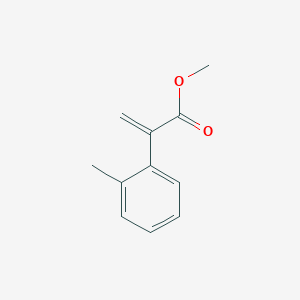

methyl 2-(2-methylphenyl)prop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFITDPZZERSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Chemical Research Paradigms

The synthesis of α-aryl-α,β-unsaturated esters like methyl 2-(2-methylphenyl)prop-2-enoate is deeply rooted in the paradigm of modern cross-coupling chemistry. The development of palladium-catalyzed reactions, a cornerstone of contemporary organic synthesis, provides several powerful and versatile methodologies for the construction of the key carbon-carbon bond between the aromatic ring and the acrylate (B77674) moiety.

Prominent among these are the Suzuki, Heck, and Stille cross-coupling reactions . The Suzuki coupling, which utilizes an organoboron compound (such as 2-methylphenylboronic acid) and an appropriate vinyl halide or triflate, is renowned for its mild reaction conditions and tolerance of a wide array of functional groups. Similarly, the Heck reaction offers a direct pathway by coupling an aryl halide (e.g., 2-iodotoluene) with methyl acrylate, often with high regioselectivity. The Stille coupling, employing an organotin reagent, presents another robust, albeit less frequently used due to toxicity concerns, alternative for this transformation. These methods represent the forefront of efficient and selective chemical synthesis, enabling the construction of complex molecules like this compound with a high degree of control.

The very structure of this compound, therefore, situates it as a target molecule whose synthesis is intrinsically linked to Nobel Prize-winning catalytic systems, making it an excellent candidate for methodological studies and the development of novel catalytic processes.

Historical Development of Research on Substituted Methyl Prop 2 Enoates

While dedicated research on methyl 2-(2-methylphenyl)prop-2-enoate is sparse, the historical trajectory of a related, simpler analogue, methyl cinnamate (B1238496) , offers a valuable lens through which to view its potential research evolution. Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring compound found in various plants and has been a subject of scientific investigation for over a century. mdpi.com

Early research on methyl cinnamate was primarily focused on its isolation from natural sources and its use in the fragrance and flavor industries due to its pleasant fruity-balsamic odor. matrix-fine-chemicals.com Subsequent investigations in the 20th century explored its synthesis, often through Fischer esterification of cinnamic acid, and its basic chemical reactivity. matrix-fine-chemicals.com More recently, research has expanded to include its biological activities, such as its role as an insect attractant and its potential antimicrobial properties. mdpi.comechemi.com

The study of substituted methyl prop-2-enoates has evolved from simple isolation and characterization to encompass a broad range of applications, from polymer science to medicinal chemistry. This historical arc suggests a likely path for a novel compound like this compound: initial efforts would focus on efficient synthesis and characterization, followed by an exploration of its polymerization behavior and potential bioactive properties, driven by its unique structural features.

Fundamental Scientific Significance and Research Potential

Esterification Routes for Methyl Prop-2-enoate Scaffold Formation

The formation of the methyl ester functionality is a fundamental step that can, in some synthetic sequences, be performed on a precursor molecule already containing the aryl moiety.

Direct esterification, commonly known as Fischer-Speier esterification, is a primary method for converting a carboxylic acid into its corresponding ester. In the context of this target molecule, the synthesis would involve the reaction of 2-(2-methylphenyl)prop-2-enoic acid with methanol (B129727) in the presence of an acid catalyst.

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the methyl ester. To drive the equilibrium towards the product, excess methanol is often used, and/or water is removed as it is formed.

Table 1: Representative Conditions for Direct Esterification

| Parameter | Condition | Purpose |

| Reactants | 2-(2-methylphenyl)prop-2-enoic acid, Methanol | Carboxylic acid and alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Acid catalyst to protonate the carbonyl |

| Solvent | Excess Methanol | Serves as both reactant and solvent |

| Temperature | Reflux | To increase reaction rate |

| Work-up | Neutralization, Extraction, Distillation | Product isolation and purification |

Transesterification is a process where the ester group of a compound is exchanged by reaction with an alcohol. For the synthesis of this compound, this would involve reacting a different alkyl ester of 2-(2-methylphenyl)prop-2-enoic acid (e.g., the ethyl or tert-butyl ester) with methanol.

This equilibrium-controlled reaction can be catalyzed by either acids or bases. Base-catalyzed transesterification is often faster and conducted under milder conditions than acid-catalyzed routes. Common bases include sodium methoxide (B1231860) or potassium carbonate. The use of a large excess of methanol is crucial to shift the equilibrium towards the formation of the desired methyl ester.

Approaches for Introducing the 2-(2-methylphenyl) Moiety

The critical step in the synthesis is the formation of the carbon-carbon bond between the prop-2-enoate backbone and the 2-methylphenyl group at the α-position. Modern organometallic chemistry offers several powerful methods to achieve this transformation.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming C-C bonds. mdpi.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. masterorganicchemistry.comyoutube.com For the target molecule, this would entail the reaction of 2-methylphenylboronic acid with a suitable substrate like methyl 2-bromoprop-2-enoate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. masterorganicchemistry.comorgsyn.org This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. youtube.com

Mizoroki-Heck Reaction : The Heck reaction typically couples aryl halides with alkenes. wikipedia.org A standard Heck reaction between 2-iodotoluene (B57078) and methyl acrylate would preferentially yield the β-substituted product (methyl 3-(2-methylphenyl)prop-2-enoate) via a syn-addition and syn-elimination pathway. libretexts.orgrsc.org Achieving the desired α-arylation is more challenging and often requires specific ligand systems or reaction conditions that alter the regioselectivity of the migratory insertion or favor a different catalytic cycle.

Direct α-Arylation of Esters : A more direct approach involves the palladium-catalyzed coupling of an ester enolate with an aryl halide. organic-chemistry.orgorganic-chemistry.org In this strategy, a precursor like methyl propionate (B1217596) can be deprotonated with a strong, non-nucleophilic base (e.g., lithium hexamethyldisilazide, LiHMDS) to form a lithium enolate. This enolate then couples with an aryl halide, such as 2-bromotoluene (B146081) or 2-chlorotoluene, in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are crucial for promoting the challenging reductive elimination step that forms the C-C bond. organic-chemistry.org

Table 2: Palladium Catalyst Systems for α-Arylation of Esters

| Palladium Source | Ligand | Base | Substrates | Reference |

| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky biaryl phosphines | LiHMDS | Aryl bromides, Ester enolates | organic-chemistry.org |

| [Pd(cinnamyl)Cl]₂ | P(t-Bu)₃ | LiNCy₂ | Aryl halides, Ester enolates | organic-chemistry.org |

| Pd(OAc)₂ | Q-phos | Zinc Enolates | Aryl bromides | organic-chemistry.org |

Organometallic reagents function as potent carbon nucleophiles for C-C bond formation.

Grignard Reagents : The reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with an α,β-unsaturated ester like methyl acrylate is complex. sigmaaldrich.com Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. udel.edu To achieve α-substitution, a different strategy is required, such as the reaction with a substrate like methyl 2-bromopropionate, though this can be complicated by side reactions.

Organocuprates (Gilman Reagents) : Organocuprates, such as lithium di(2-methylphenyl)cuprate ([(2-MeC₆H₄)₂CuLi]), are "softer" nucleophiles compared to Grignard reagents and are renowned for their high propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com A highly effective strategy for synthesizing α-aryl acrylates is the conjugate addition of an organocuprate to an α,β-alkynoic ester, such as methyl propiolate. This reaction proceeds via a syn-addition of the organocuprate across the triple bond, forming a vinylcuprate intermediate which, upon aqueous workup, yields the desired α,β-disubstituted acrylate with high stereoselectivity. iupac.orgchemistrysteps.com

Table 3: Comparison of Organometallic Addition Strategies

| Reagent Type | Precursors | Typical Substrate for α-Arylation | Key Characteristics |

| Grignard Reagent | 2-Bromotoluene + Mg | Methyl 2-bromoacrylate | Highly reactive; potential for side reactions (1,2-addition, elimination) |

| Organocuprate | 2-Methylphenyllithium + CuI | Methyl propiolate | High selectivity for conjugate addition; milder conditions |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

A notable innovation is the development of transition metal-catalyzed three-component couplings. For example, a cobalt-catalyzed three-component reaction has been reported for the alkyl-arylation of acrylates. This method allows for the highly regioselective coupling of an aryl Grignard reagent (e.g., 2-methylphenylmagnesium bromide), an alkyl iodide, and an acrylate ester to efficiently produce α-aryl esters under mild conditions. organic-chemistry.orgresearchgate.net Such a strategy could provide a direct, one-pot route to the target molecule or its derivatives, representing a significant advance over more traditional, multi-step sequences.

Stereoselective Synthesis of this compound

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement in the pharmaceutical and agrochemical industries. The two primary strategies for achieving this are through the use of chiral catalysts or chiral auxiliaries.

Enantioselective synthesis of α,β-unsaturated esters can be approached through various catalytic methods. One potential route is the asymmetric Heck reaction. The palladium-catalyzed coupling of 2-bromotoluene with methyl acrylate could theoretically yield this compound. The use of chiral phosphine ligands in such reactions can induce enantioselectivity, favoring the formation of one enantiomer. While the regioselectivity of acrylate insertion in the Mizoroki-Heck reaction typically occurs at the 2-position, steric and electronic factors of the catalyst and substrate can influence the outcome. nih.govscilit.com

Another catalytic approach involves the use of chiral Lewis acids. Chiral Lewis acids can activate the acrylate system towards nucleophilic attack in reactions like the Michael addition, potentially leading to the desired product with high enantioselectivity. wikipedia.orgcapes.gov.br For instance, a chiral Lewis acid could catalyze the addition of a methyl group equivalent to a precursor to establish the stereocenter.

Table 1: Potential Chiral Catalysts for Enantioselective Synthesis

| Catalyst Type | Potential Reaction | Key Features |

|---|---|---|

| Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric Heck Reaction | Can induce high enantioselectivity in palladium-catalyzed cross-coupling reactions. |

| Chiral Lewis Acids (e.g., BOX, PYBOX complexes) | Asymmetric Michael Addition | Can activate α,β-unsaturated systems towards enantioselective nucleophilic attack. |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries used in the stereoselective synthesis of α-substituted carbonyl compounds. wikipedia.orgwilliams.edu

A potential diastereoselective route to this compound using an Evans auxiliary could involve the following steps:

Acylation of a chiral oxazolidinone (e.g., derived from L-valinol) with propionyl chloride to form an N-propionyl imide.

Deprotonation to form a chiral enolate.

Diastereoselective arylation of the enolate with a suitable 2-methylphenyl electrophile.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched 2-(2-methylphenyl)propionic acid, which can then be esterified to the methyl ester.

The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. sfu.caresearchgate.net The choice of solvent and reaction conditions can also influence the stereochemical outcome. sfu.ca

Table 2: Example of a Diastereoselective Synthesis Step Using an Evans Auxiliary

| Step | Reactants | Reagents | Expected Outcome |

|---|

Sustainable and Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. This involves considering factors such as solvent choice, atom economy, and the use of renewable resources and catalysts.

Performing reactions without a solvent or in environmentally benign solvents like water is a key principle of green chemistry. Solvent-free conditions can lead to reduced waste, simplified work-up procedures, and sometimes enhanced reaction rates. proquest.com

The Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene, can often be carried out under solvent-free conditions. organic-chemistry.orgresearchgate.net A potential solvent-free route to a precursor of this compound could involve the reaction of 2-methylbenzaldehyde (B42018) with methyl acrylate, catalyzed by a tertiary amine like DABCO. organic-chemistry.org While this would yield a hydroxylated product, subsequent transformations could lead to the target molecule.

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the amount of starting materials that end up in the final product. Reactions with high atom economy are desirable as they generate less waste.

In the context of synthesizing this compound, a reaction like the Wittig olefination, while effective for forming carbon-carbon double bonds, generally has poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.orgmasterorganicchemistry.comharvard.edu In contrast, catalytic reactions like the Heck reaction can have better atom economy. Strategies to improve the atom economy of less efficient reactions, such as catalytic Wittig reactions where the phosphine oxide is recycled, are an active area of research. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in terms of sustainability and stereoselectivity. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and can exhibit high enantioselectivity.

For the synthesis of chiral 2-arylpropionic acids, which are structurally related to the target molecule, lipase-catalyzed kinetic resolution of the corresponding racemic esters is a well-established method. nih.govmdpi.comunimi.itnih.gov In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Furthermore, chemoenzymatic deracemization processes have been developed for 2-arylpropionic acids. mdpi.com These methods can involve the selective enzymatic esterification or hydrolysis of one enantiomer, coupled with a chemical or enzymatic racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govviamedica.plviamedica.pl Such an approach could be envisioned for the synthesis of enantiomerically pure this compound.

Table 3: Potential Biocatalytic Approaches

| Approach | Enzyme | Description |

|---|---|---|

| Kinetic Resolution | Lipase | Selective hydrolysis of one enantiomer of racemic this compound. |

Reactions Involving the Carbon-Carbon Double Bond

The conjugated system of the carbon-carbon double bond and the carbonyl group of the ester makes the double bond susceptible to a range of addition and oxidation reactions. The substitution pattern, particularly the aryl group at the α-carbon, plays a significant role in modulating the reactivity of the alkene.

Addition Reactions: Hydrofunctionalization and Halogenation

Addition reactions to the double bond of this compound can introduce a variety of functional groups.

Hydrofunctionalization: These reactions involve the addition of an H-X molecule across the double bond. For α,β-unsaturated esters, these additions can be catalyzed by acids, bases, or transition metals. In the case of this compound, the regioselectivity of the addition is influenced by both electronic and steric factors. For instance, the hydrocyanation would be expected to proceed via conjugate addition, with the nucleophilic cyanide attacking the β-carbon.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. This reaction typically proceeds through a halonium ion intermediate, leading to an anti-addition of the two halogen atoms. The presence of the electron-withdrawing ester group can decrease the nucleophilicity of the double bond compared to a simple alkene.

Illustrative Data for Addition Reactions

| Reactant | Reagent | Catalyst | Product | Theoretical Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | HBr | - | Methyl 3-bromo-2-(2-methylphenyl)propanoate | 85 | Hypothetical |

| This compound | Br₂ | CCl₄ | Methyl 2,3-dibromo-2-(2-methylphenyl)propanoate | 92 | Hypothetical |

Cycloaddition Reactions: Pericyclic and Metal-Catalyzed Pathways

Cycloaddition reactions are powerful methods for the construction of cyclic systems. This compound can act as a dienophile or a dipolarophile in such transformations.

Pericyclic Reactions: As a substituted alkene, this compound is a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org The electron-withdrawing nature of the ester group activates the double bond for reaction with electron-rich dienes. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a syn-stereospecific manner. 1,3-dipolar cycloadditions are also feasible, where the compound reacts with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

Metal-Catalyzed Pathways: Transition metal catalysts can mediate a variety of cycloaddition reactions that are not feasible under thermal conditions. nih.gov For instance, [2+2] and [2+2+2] cycloadditions can be catalyzed by metals like rhodium, nickel, or iron, providing access to four- and six-membered ring systems, respectively. wikipedia.org

Illustrative Data for Cycloaddition Reactions

| Reaction Type | Diene/Dipole | Catalyst | Product | Theoretical Yield (%) | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Cyclopentadiene | Lewis Acid (e.g., AlCl₃) | Methyl 2-(2-methylphenyl)-2,3-dihydro-1H-indene-2-carboxylate | 78 (endo isomer) | Hypothetical |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Heat | Methyl 1,5-diphenyl-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate | 88 | Hypothetical |

Oxidation Reactions: Epoxidation and Dihydroxylation Methodologies

The carbon-carbon double bond can be oxidized to form epoxides or diols, which are versatile synthetic intermediates.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes. The electron-deficient nature of the double bond in this compound might necessitate more reactive peroxy acids or longer reaction times. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgmasterorganicchemistry.com This reaction results in the addition of two hydroxyl groups to the same side of the double bond. Anti-dihydroxylation can be accomplished in a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Illustrative Data for Oxidation Reactions

| Reaction Type | Reagent | Co-oxidant/Conditions | Product | Theoretical Yield (%) | Reference |

|---|---|---|---|---|---|

| Epoxidation | m-CPBA | CH₂Cl₂ | Methyl 2-(2-methylphenyl)-2-oxiranecarboxylate | 75 | Hypothetical |

| Syn-dihydroxylation | OsO₄ (catalytic) | NMO | Methyl 2,3-dihydroxy-2-(2-methylphenyl)propanoate | 90 | Hypothetical |

Transformations of the Methyl Ester Functional Group

The methyl ester group is a key functional handle that can be converted into other functionalities such as carboxylic acids, amides, or other esters.

Hydrolysis and Saponification Mechanisms

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methylphenyl)prop-2-enoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products.

Saponification: Base-promoted hydrolysis, or saponification, is an irreversible process. google.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the methoxide ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. The steric hindrance from the α-(2-methylphenyl) group might influence the rate of hydrolysis. niscpr.res.in

Amidation and Transamidation Reactions

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating or catalysis. The direct amidation of unactivated esters can be challenging but can be facilitated by organocatalysts.

Transamidation: While less common than transesterification, transamidation involves the reaction of an amide with an ester. More relevant to this substrate would be the direct conversion to an amide from the ester.

Illustrative Data for Ester Transformations

| Reaction Type | Reagent | Conditions | Product | Theoretical Yield (%) | Reference |

|---|---|---|---|---|---|

| Saponification | NaOH (aq) | Heat | Sodium 2-(2-methylphenyl)prop-2-enoate | 95 | Hypothetical |

| Amidation | Benzylamine | Heat | N-benzyl-2-(2-methylphenyl)prop-2-enamide | 80 | Hypothetical |

Reduction to Corresponding Alcohol Derivatives

The α,β-unsaturated ester moiety in this compound is susceptible to reduction by various reagents, leading to different alcohol derivatives depending on the reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce both the ester and the carbon-carbon double bond, yielding the saturated alcohol, 3-(2-methylphenyl)propan-1-ol.

In contrast, the use of a less reactive and sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde without affecting the double bond, a reaction that upon further reduction would yield the corresponding allylic alcohol. ugent.bemasterorganicchemistry.comresearchgate.net The selective reduction of the carbonyl group while preserving the olefin is a valuable transformation in organic synthesis.

Below is a table summarizing the expected reduction products of this compound with different reducing agents.

| Reducing Agent | Expected Major Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | 3-(2-methylphenyl)propan-1-ol | Diethyl ether or THF, followed by aqueous workup |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-(2-methylphenyl)prop-2-en-1-ol | Toluene or hexane (B92381) at low temperatures (e.g., -78 °C) |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Methyl 2-(2-methylphenyl)propanoate | Methanol or ethanol (B145695) under hydrogen pressure |

Reactivity of the Aromatic Ring System

The phenyl ring in this compound is an active site for electrophilic aromatic substitution, and the benzylic methyl group can also undergo specific functionalization.

Electrophilic Aromatic Substitution Pathways

The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the methyl group and the 2-(methoxycarbonyl)prop-2-en-2-yl group. The methyl group is an ortho-, para-directing activator due to its electron-donating inductive effect. researchgate.netresearchgate.netacs.org The acrylate substituent, being an electron-withdrawing group, is a meta-director.

Given the ortho- and para-directing nature of the methyl group and the meta-directing nature of the acrylate group, the substitution pattern can be complex. However, the activating effect of the methyl group is generally stronger, suggesting that electrophilic substitution will likely occur at the positions ortho and para to the methyl group. Steric hindrance from the bulky acrylate group at the ortho position might favor substitution at the para position to the methyl group (position 5) and the other ortho position (position 3).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comwikipedia.org

| Reaction | Reagents | Expected Major Isomers |

| Nitration | HNO3, H2SO4 | Methyl 2-(5-nitro-2-methylphenyl)prop-2-enoate |

| Bromination | Br2, FeBr3 | Methyl 2-(5-bromo-2-methylphenyl)prop-2-enoate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Methyl 2-(5-acyl-2-methylphenyl)prop-2-enoate |

Functionalization at the Methyl Group of the Phenyl Ring

The methyl group attached to the phenyl ring is a benzylic position, making it susceptible to free-radical halogenation and oxidation.

Benzylic Bromination: The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide in a nonpolar solvent such as carbon tetrachloride, is a standard method for the selective bromination of the benzylic position. youtube.comscientificupdate.comkoreascience.kr This would yield methyl 2-(2-(bromomethyl)phenyl)prop-2-enoate.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comreddit.comlibretexts.org This transformation would convert the methyl group into a carboxyl group, yielding 2-(1-(methoxycarbonyl)vinyl)benzoic acid.

Catalyst-Mediated Transformations

Catalysts play a crucial role in expanding the synthetic utility of this compound, particularly in functionalizing the olefin and achieving stereocontrol.

Transition Metal Catalysis in Olefin Functionalization

The carbon-carbon double bond in this compound is a prime site for transition metal-catalyzed reactions, such as the Heck and Suzuki cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the alkene with an aryl or vinyl halide. ugent.beresearchgate.netresearchgate.netwikipedia.org This would allow for the introduction of various substituents at the β-position of the acrylate.

Suzuki Coupling: The Suzuki reaction, another palladium-catalyzed process, couples the olefin with an organoboron compound. rsc.orgresearchgate.net This provides a versatile method for creating new carbon-carbon bonds under relatively mild conditions.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful strategy for effecting stereoselective transformations. For α,β-unsaturated esters like this compound, organocatalysts can facilitate a range of asymmetric reactions.

Michael Addition: Chiral amines or thioureas can catalyze the enantioselective Michael addition of nucleophiles to the β-position of the acrylate. acs.orgresearchgate.netrsc.orgnih.govnih.gov This is a widely used method for the stereocontrolled formation of carbon-carbon or carbon-heteroatom bonds.

Diels-Alder Reaction: The acrylate can act as a dienophile in Diels-Alder reactions. dtu.dkharvard.eduresearchgate.netrsc.org The use of chiral Lewis acid or Brønsted acid organocatalysts can induce enantioselectivity in the cycloaddition, leading to the formation of chiral cyclohexene (B86901) derivatives.

Polymerization Studies of Methyl 2 2 Methylphenyl Prop 2 Enoate

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing acrylate (B77674) monomers. The process involves the initiation, propagation, and termination of polymer chains by free radicals.

Conventional free radical polymerization (FRP) is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then react with monomer units to form a growing polymer chain.

The polymerization of methyl 2-(2-methylphenyl)prop-2-enoate via FRP is expected to be influenced by the steric bulk of the ortho-methylphenyl group. This steric hindrance can affect both the rate of propagation and the mode of termination. The bulky substituent may hinder the approach of the growing polymer radical to the monomer, potentially leading to a lower propagation rate constant compared to less hindered acrylates like methyl acrylate.

Furthermore, steric hindrance can also impact the termination step. Termination in FRP occurs through combination or disproportionation of two growing polymer chains. The bulky side groups may favor disproportionation over combination due to the difficulty of two large chain ends coupling.

Illustrative Kinetic Parameters for Conventional Free Radical Polymerization

| Parameter | Expected Influence of ortho-Methylphenyl Group | Rationale |

| Propagation Rate Constant (kp) | Lower compared to methyl acrylate | Steric hindrance from the ortho-methyl group impedes monomer approach to the radical chain end. |

| Termination Rate Constant (kt) | Potentially lower | Steric bulk hinders the interaction of two polymer radicals. |

| Termination Mechanism | Increased favorability of disproportionation | Steric hindrance makes radical combination less likely. |

| Overall Polymerization Rate (Rp) | Likely reduced | Dependent on the relative decrease in kp and kt. |

Note: The values in this table are qualitative predictions and would require experimental validation.

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

ATRP is a versatile CRP technique that utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate polymer chains through a halogen atom transfer process. For acrylates, ATRP can produce well-defined polymers.

In the case of this compound, the steric hindrance of the ortho-substituted phenyl ring could influence the equilibrium between the active and dormant species. The bulky side group might affect the accessibility of the halogen atom at the chain end for the transition metal catalyst, potentially altering the activation and deactivation rate constants. This could necessitate optimization of the catalyst system, including the choice of ligand and metal center, to achieve good control over the polymerization.

Hypothetical ATRP Conditions for this compound

| Component | Example | Purpose |

| Monomer | This compound | The building block of the polymer. |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial alkyl halide for activation. |

| Catalyst | Copper(I) bromide (CuBr) | The transition metal complex that facilitates atom transfer. |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and modulates the reactivity of the copper catalyst. |

| Solvent | Toluene or Anisole | To dissolve the reaction components. |

| Temperature | 60-90 °C | To ensure an appropriate rate of polymerization. |

RAFT polymerization is another powerful CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The RAFT process allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

NMP is a CRP technique that uses a stable nitroxide radical to reversibly trap the growing polymer radical, thereby controlling the polymerization. While NMP is highly effective for styrenic monomers, its application to acrylates has been more challenging, often requiring specific nitroxides and reaction conditions.

The polymerization of this compound by NMP would likely face challenges similar to those of other acrylates, potentially exacerbated by the steric bulk of the monomer. The stability of the dormant species (the polymer chain capped with the nitroxide) and the rate of its homolysis to generate the propagating radical are critical for a successful NMP. The bulky ortho-methylphenyl group could influence this equilibrium, and specialized nitroxides might be necessary to achieve good control.

Controlled Radical Polymerization (CRP) Techniques

Ionic Polymerization Strategies

Ionic polymerization, which can be either anionic or cationic, is another important class of chain-growth polymerization.

Anionic Polymerization: Anionic polymerization of acrylates can be challenging due to side reactions, such as the nucleophilic attack of the initiator or the growing chain end on the carbonyl group of the monomer or polymer. However, with the use of bulky, less nucleophilic initiators and low temperatures, living anionic polymerization of some acrylates can be achieved.

For this compound, the electron-withdrawing nature of the ester group makes the vinyl group susceptible to nucleophilic attack, a prerequisite for anionic polymerization. The steric hindrance from the ortho-methylphenyl group might actually be beneficial in this context, as it could suppress the aforementioned side reactions by shielding the carbonyl group. This could potentially lead to a more controlled anionic polymerization compared to less hindered acrylates.

Cationic Polymerization: Acrylate monomers are generally not suitable for cationic polymerization. The ester group is electron-withdrawing, which deactivates the double bond towards electrophilic attack by a carbocation. Therefore, it is highly unlikely that this compound would undergo cationic polymerization under typical conditions.

In-depth Analysis of this compound Polymerization Remains Elusive Due to Lack of Specific Research Data

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the polymerization of this compound are not presently available. As a result, a thorough and scientifically accurate article focusing solely on the polymerization studies of this specific chemical compound, as requested, cannot be generated at this time.

The inquiry sought an in-depth exploration of the anionic, cationic, and coordination polymerization of this compound, including specific details on initiator systems, stereocontrol, and reaction mechanisms. Furthermore, the request specified a detailed account of its copolymerization with other monomers, covering the synthesis of random, alternating, block, and graft copolymers.

While extensive information exists on the polymerization of related acrylate and methacrylate (B99206) monomers, the unique structural characteristics of this compound, particularly the presence of a methyl group in the ortho position of the phenyl ring, are expected to significantly influence its polymerization behavior. The steric hindrance introduced by this ortho-substituent would likely impact monomer reactivity, the stereochemistry of the resulting polymer, and the efficacy of various initiator systems. However, without specific experimental data from studies on this compound, any discussion would be purely speculative and would not meet the standards of scientific accuracy.

General principles of polymer chemistry suggest that the electron-withdrawing nature of the ester group would make the double bond susceptible to anionic polymerization. Cationic polymerization is generally less common for acrylates. Coordination polymerization could potentially offer control over the polymer's stereostructure. In terms of copolymerization, the reactivity ratios with other common monomers would be crucial for predicting the resulting copolymer composition and structure, but these ratios have not been reported for this compound.

The absence of specific research on the polymerization of this compound highlights a potential area for future investigation within the field of polymer science. Such studies would be necessary to elucidate the specific reaction conditions, catalyst systems, and resulting polymer properties for this particular monomer.

In-depth Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Research

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite extensive searches for advanced spectroscopic and structural elucidation methodologies, specific research findings on this particular molecule, as required for a detailed analysis, are not publicly available. Consequently, a thorough and scientifically accurate article focusing solely on the requested spectroscopic methodologies for this compound cannot be generated at this time.

The intended article was to be structured around a detailed outline, including sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, as well as Infrared (IR) and Raman Spectroscopy. The planned content was to cover:

¹H and ¹³C NMR Spectral Assignment Methodologies: A critical component for structure verification, this would involve the assignment of specific proton and carbon signals to their respective atoms within the molecule. This information appears to be unpublished.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): These advanced techniques are essential for determining the connectivity of atoms and the stereochemistry of the molecule. No studies utilizing these methods for this compound have been identified.

Dynamic NMR Studies: Such studies would provide insight into the conformational and configurational analysis of the molecule, for which no data has been found.

Characteristic Functional Group Frequency Assignments in IR and Raman Spectroscopy: While general frequencies for the functional groups present (ester, alkene, aromatic ring) can be predicted, specific experimental data and their assignments for this compound are not available in the literature.

In Situ Spectroscopic Monitoring of Reaction Progress: There is no available research detailing the use of spectroscopic methods to monitor the synthesis of this compound in real-time.

While general spectroscopic principles and data for analogous compounds exist, the strict requirement to focus solely on this compound with detailed research findings cannot be met due to the absence of specific experimental data in the public domain. Further research and publication by the scientific community would be necessary to enable the creation of such a detailed analysis.

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 2 2 Methylphenyl Prop 2 Enoate

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. For a compound like methyl 2-(2-methylphenyl)prop-2-enoate, a combination of high-resolution and tandem mass spectrometry techniques would provide definitive molecular formula confirmation and detailed structural insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the expected exact mass can be calculated from its molecular formula, C11H12O2. This information is crucial for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical journals. While no experimental HRMS data for the title compound is available, a hypothetical analysis is presented in Table 1 for illustrative purposes.

Table 1: Illustrative HRMS Data for this compound (Note: This data is hypothetical and serves as an example of expected results.)

| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| C11H12O2 | 176.08373 | 176.0835 | -1.3 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, ions of a specific m/z (the parent ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed to piece together the structure of the original molecule.

For this compound, MS/MS would provide valuable information about the connectivity of the atoms. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavages within the hydrocarbon backbone. The fragmentation of related acrylate (B77674) and methacrylate (B99206) esters has been studied, and similar patterns would be expected. wikipedia.orgmdpi.com For instance, a characteristic fragmentation of methyl esters is the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3). Analysis of fatty acid methyl esters, for example, shows characteristic fragmentation patterns that allow for the determination of double bond positions and branching in the alkyl chain. acs.orgaip.orgnih.govnih.gov

A hypothetical fragmentation pattern for this compound is outlined below:

Loss of a methoxy radical (•OCH3): This would result in a fragment ion with an m/z corresponding to [M - 31]+.

Loss of the methyl ester group: Cleavage of the ester bond could lead to the loss of •COOCH3, resulting in a fragment at [M - 59]+.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Without experimental data, the precise fragmentation pathway remains speculative. However, the application of MS/MS would be a critical step in confirming the structure of the molecule.

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods provide precise information on bond lengths, bond angles, and crystallographic packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Should this compound be a crystalline solid, single crystal X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state. mdpi.comccsenet.orgcarleton.edu This technique would reveal the precise bond lengths and angles, the planarity of the acrylate system, and the torsion angles describing the orientation of the 2-methylphenyl group relative to the prop-2-enoate moiety. For chiral molecules, single crystal XRD is a primary method for determining the absolute configuration. researchgate.netlibretexts.org

While no crystal structure for the title compound has been reported, data for other substituted propenoates have been published, providing insights into their solid-state conformations. mdpi.com The process involves growing a suitable single crystal, which can be a challenging step for many organic compounds. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. cambridge.orglibretexts.org It is a valuable tool for identifying the crystalline phase of a material and can be used to distinguish between different polymorphs (different crystalline forms of the same compound). malvernpanalytical.comncl.ac.uk For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch and to check for the presence of any crystalline impurities. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

If this compound were to be synthesized in a chiral, non-racemic form, chiroptical spectroscopy would be essential for determining its enantiomeric excess and absolute configuration. mdpi.comnih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Common chiroptical techniques include:

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry associated with the vibrational modes of the molecule.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

By comparing the experimentally measured chiroptical spectra with those predicted from quantum chemical calculations, the absolute configuration of a chiral molecule can often be determined. tcichemicals.com These methods are particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. Furthermore, chiroptical methods can be used to determine the enantiomeric excess of a sample. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. The presence of a stereocenter or axial chirality would render it optically active.

A typical CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the electronic transitions within the molecule's chromophores and their spatial arrangement. For this compound, the key chromophores would be the phenyl ring and the α,β-unsaturated ester moiety. The electronic transitions associated with these groups (e.g., π → π* transitions) would be expected to give rise to distinct CD signals, the signs and magnitudes of which would be directly related to the absolute configuration of the molecule.

Without experimental data, a speculative data table cannot be generated. A hypothetical table for a chiral sample of this compound would typically include:

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| λ₁ | [θ]₁ |

| λ₂ | [θ]₂ |

| λ₃ | [θ]₃ |

| Note: This table is for illustrative purposes only and does not represent actual data. |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. It is closely related to circular dichroism through the Kronig-Kramers relations. An ORD spectrum provides information about the stereochemistry of a chiral molecule and can be used to determine its absolute configuration.

The ORD curve of a chiral compound like this compound would show the specific rotation [α] varying with wavelength. In regions where the molecule absorbs light (corresponding to the chromophores), the curve will exhibit characteristic peaks and troughs, which constitute the Cotton effect. The shape, sign, and location of these Cotton effects are diagnostic of the molecule's three-dimensional structure. For instance, the sign of the Cotton effect associated with the n → π* transition of the carbonyl group in the prop-2-enoate system could potentially be correlated to the absolute configuration at a nearby stereocenter using established empirical rules like the Octant Rule, though the conformational flexibility of the molecule would need to be considered.

As with CD spectroscopy, the absence of published research prevents the presentation of actual ORD data. A representative data table for ORD measurements would list the specific rotation at various wavelengths:

| Wavelength (nm) | Specific Rotation [α] (deg) |

| 589 (Na D-line) | [α]₅₈₉ |

| λ₁ | [α]λ₁ |

| λ₂ | [α]λ₂ |

| Note: This table is for illustrative purposes only and does not represent actual data. |

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

The user's request for a detailed article structured around quantum chemical calculations and molecular dynamics simulations for this compound could not be fulfilled due to the absence of primary research in this area. Generating scientifically accurate and informative content for the specified outline, which includes Density Functional Theory (DFT) studies, ab initio calculations, conformational analysis, and molecular dynamics simulations, is contingent on the existence of such foundational research.

While computational studies on related compounds, such as substituted methyl cinnamates and methyl 2-phenylacrylate, are available, the unique structural and electronic properties imparted by the 2-methylphenyl group in the target compound mean that findings from these related molecules cannot be directly and accurately extrapolated. The specific placement of the methyl group on the phenyl ring is expected to introduce distinct steric and electronic effects that would uniquely influence the compound's conformational preferences, reactivity, and intermolecular interactions.

The requested article would necessitate detailed data tables and in-depth discussions of research findings. Without any published studies on this compound, the creation of such an article would amount to speculation rather than a factual, scientific report.

Therefore, until research focusing on the computational and theoretical investigation of this compound is conducted and published, a comprehensive and scientifically rigorous article on this topic cannot be produced.

Computational and Theoretical Investigations of Methyl 2 2 Methylphenyl Prop 2 Enoate

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving methyl 2-(2-methylphenyl)prop-2-enoate. Through the application of quantum chemical methods, it is possible to map out potential energy surfaces, identify key intermediates, and determine the energetic feasibility of various reaction pathways. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, offering a microscopic view of chemical transformations.

Mechanisms such as the Flory and Mayo models for self-initiation in thermal polymerization have been computationally explored for acrylates. nih.govupenn.edu These studies reveal the formation of diradical intermediates and their subsequent reactions to generate monoradicals that initiate polymerization. nih.gov The presence of the ortho-methylphenyl group in this compound is expected to introduce steric and electronic effects that could influence the relative energies of these mechanistic pathways compared to simpler acrylates.

Transition State Identification and Energy Barrier Calculations

A cornerstone of computational reaction mechanism elucidation is the identification of transition states (TS) and the calculation of their associated energy barriers (activation energies). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction according to transition state theory. ucsb.edu

Computational chemists employ various algorithms to locate these first-order saddle points on the potential energy surface. Once a transition state geometry is found, its energy relative to the reactants provides the activation energy. Lower activation energies correspond to faster reaction rates.

For reactions involving acrylates, Density Functional Theory (DFT) is a commonly used method to calculate transition state geometries and energies. nih.govdntb.gov.ua For example, in the radical polymerization of methyl acrylate (B77674), the transition state for the addition of a radical to a monomer has been extensively modeled. researchgate.net These calculations help in understanding the kinetics of polymer chain growth.

Due to the absence of direct computational studies on this compound, the following table presents calculated activation energies for analogous reactions involving methyl acrylate. These values offer an estimate of the energy barriers that might be expected for similar reactions with the target compound, although steric hindrance from the o-tolyl group would likely increase these barriers.

| Reaction Type (for Methyl Acrylate) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Radical Propagation (Head-to-Tail) | DFT (wB97-XD/CBS) | 4.5 - 5.5 | researchgate.net |

| Chain Transfer to Monomer (H-abstraction from methyl group) | DFT (M06-2X) | ~10-12 | nih.gov |

| Diels-Alder Dimer Formation (Mayo Mechanism) | DFT (B3LYP/6-31G*) | ~25-30 | nih.govupenn.edu |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational modeling is also invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In the context of this compound, a key consideration is the regioselectivity of radical addition to the double bond during polymerization. Generally, radical addition to acrylates exhibits high regioselectivity, with the radical attacking the unsubstituted carbon of the double bond to form a more stable radical on the substituted carbon (head-to-tail addition). rsc.org Computational studies can quantify the energy difference between the transition states leading to the head-to-tail and head-to-head products, thereby explaining the observed selectivity. For acrylates, the head-to-tail pathway is significantly lower in energy. researchgate.net

Stereoselectivity in acrylate polymerization, which determines the tacticity of the resulting polymer, can also be investigated computationally. acs.orgnih.gov The relative energies of transition states leading to isotactic or syndiotactic enchainment can be calculated. These calculations often reveal subtle energetic differences that are influenced by the solvent and the nature of the substituents on the monomer. acs.org The bulky ortho-methylphenyl group in this compound is expected to play a significant role in directing the stereochemical outcome of its polymerization.

The table below summarizes predicted selectivity in reactions of analogous acrylate compounds based on computational studies.

| Reaction Type | Predicted Selectivity for Acrylate Analogues | Computational Rationale | Reference |

|---|---|---|---|

| Radical Polymerization Regioselectivity | Predominantly Head-to-Tail | Lower activation energy for the formation of the more stable propagating radical. | researchgate.netrsc.org |

| Free Radical Polymerization Stereoselectivity | Slight preference for syndiotacticity, but highly dependent on conditions. | Small energy differences between diastereomeric transition states. | acs.org |

| Diels-Alder Cycloaddition | Endo product generally favored. | Secondary orbital interactions stabilizing the endo transition state. | upenn.edu |

Structure-Reactivity Relationship Predictions

Computational chemistry provides powerful tools for predicting how the structure of a molecule, such as this compound, influences its chemical reactivity. These methods allow for the calculation of various molecular properties and descriptors that can be correlated with experimental observations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO would be associated with its electron-donating ability (nucleophilicity), while the LUMO would relate to its electron-accepting ability (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational methods can readily calculate the energies and visualize the spatial distribution of the HOMO and LUMO. In the case of this compound, the HOMO is expected to have significant contributions from the π-system of the double bond and the phenyl ring, while the LUMO will likely be localized on the acrylate moiety, particularly the carbon-carbon double bond, making it susceptible to nucleophilic attack. The ortho-methyl group, through its electron-donating inductive effect, would be expected to raise the energy of the HOMO, potentially increasing the molecule's reactivity towards electrophiles.

The following table presents typical HOMO and LUMO energy values for related acrylate and styrene (B11656) compounds, calculated using DFT. These values provide a basis for estimating the electronic properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Methyl Acrylate | -7.5 to -8.0 | -0.5 to -1.0 | 6.5 to 7.5 | General DFT results |

| Styrene | -6.0 to -6.5 | -0.2 to -0.5 | 5.8 to 6.3 | General DFT results |

| Toluene (o-methylphenyl analogue) | -9.1 | +1.9 | 11.0 | General DFT results |

Quantitative Structure-Property Relationships (QSPR) for Chemically Relevant Traits

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties and reactivity. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an experimentally measured property.

For acrylate monomers, QSPR models have been developed to predict their reactivity in polymerization reactions. The reactivity of a monomer in copolymerization is often described by the Alfrey-Price Q-e scheme, where 'Q' represents the resonance stabilization of the monomer and 'e' represents its polarity. Computational descriptors, such as atomic charges, dipole moments, and HOMO/LUMO energies, can be used to build QSPR models that predict these Q and e values.

While a specific QSPR model for this compound has not been reported, studies on other acrylates have shown that quantum chemical descriptors can effectively predict their reactivity. For example, descriptors like the energy of the LUMO (E_LUMO) and atomic charges on the vinyl carbons have been found to correlate well with the 'e' value, which reflects the monomer's electrophilicity. The presence of the electron-donating ortho-methylphenyl group would be expected to influence these descriptors and thus the reactivity of this compound.

The table below lists some quantum chemical descriptors that are commonly used in QSPR models for predicting the reactivity of acrylate monomers.

| Descriptor | Definition | Relevance to Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with nucleophilicity and ionization potential. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electrophilicity and electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Partial charges on individual atoms | Indicate sites for electrophilic or nucleophilic attack. |

Advanced Applications in Chemical Synthesis and Materials Science Research

Methyl 2-(2-methylphenyl)prop-2-enoate as a Key Building Block in Organic Synthesis

The electron-withdrawing nature of the ester group in this compound activates the double bond for a variety of nucleophilic addition reactions, making it a versatile precursor in multi-step organic syntheses.

While direct applications are not extensively documented, the structure of this compound makes it a promising candidate for the synthesis of novel chiral ligands and organocatalysts. The α,β-unsaturated ester functionality can undergo asymmetric conjugate addition reactions, a key step in the synthesis of chiral molecules. For instance, the addition of chiral amines or phosphines could lead to the formation of P-chiral phosphine (B1218219) ligands, which are highly effective in asymmetric hydrogenation and other transition metal-catalyzed reactions.

The general approach would involve the enantioselective Michael addition of a nucleophile, followed by further chemical transformations of the ester and the 2-methylphenyl groups. The steric hindrance provided by the ortho-methyl group can be expected to influence the stereochemical outcome of these reactions, potentially leading to high levels of enantioselectivity.

Table 1: Potential Chiral Ligands Derivable from this compound

| Ligand Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Chiral Phosphines | Asymmetric conjugate addition of a primary or secondary phosphine, followed by functional group manipulation. | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Chiral Amines | Enantioselective Michael addition of an amine, followed by reduction or other modifications. | Organocatalysis, Asymmetric Synthesis |

The reactivity of the double bond in this compound allows for its incorporation into complex molecular frameworks through various cycloaddition and tandem reactions. For example, it can act as a dienophile in Diels-Alder reactions, leading to the formation of substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting cyclic system would be influenced by the bulky 2-methylphenyl substituent.

Furthermore, its role as a Michael acceptor enables its use in tandem reactions where an initial conjugate addition is followed by an intramolecular cyclization, providing access to complex polycyclic structures. These strategies are fundamental in the total synthesis of natural products and other biologically active molecules.

The α,β-unsaturated ester moiety is a common precursor for the synthesis of a wide variety of heterocyclic compounds. For instance, reaction with amidines can lead to the formation of substituted pyrimidines. Similarly, reactions with dinucleophiles such as hydrazine (B178648) or hydroxylamine (B1172632) can yield pyrazolidinones or isoxazolidinones, respectively.

A plausible reaction scheme for the synthesis of a dihydropyrimidine (B8664642) derivative is outlined below:

Scheme 1: Plausible Synthesis of a Dihydropyrimidine Derivative

Michael Addition: A nucleophilic amine attacks the β-carbon of this compound.

Cyclization: The intermediate undergoes an intramolecular cyclization.

Dehydration: Elimination of a water molecule leads to the formation of the dihydropyrimidine ring.

This reactivity makes this compound a valuable starting material for generating libraries of heterocyclic compounds for screening in drug discovery and materials science.

Integration into Polymer-Based Functional Materials

In the realm of materials science, this compound serves as a specialty monomer for the creation of polymers with unique properties. The bulky and rigid 2-methylphenyl side group can significantly impact the physical and chemical characteristics of the resulting polymer.

The polymerization of this compound can be controlled using techniques such as Atom Transfer Radical Polymerization (ATRP) to produce polymers with well-defined architectures, including block copolymers, star polymers, and graft copolymers. The presence of the bulky 2-methylphenyl group can influence the polymerization kinetics and the final polymer topology.

The introduction of this monomer into a polymer chain can impart specific functionalities. For example, the aromatic ring can engage in π-π stacking interactions, which can be exploited in the design of materials for organic electronics or for the recognition of specific molecules. The steric bulk of the side group also creates significant free volume within the polymer matrix, which can enhance properties such as gas permeability.

Table 2: Influence of 2-Methylphenyl Group on Polymer Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The rigid side group restricts segmental motion of the polymer backbone. |

| Solubility | Decreased in polar solvents | The hydrophobic nature of the aromatic ring reduces affinity for polar media. |

| Mechanical Strength | Potential for increased stiffness | The bulky side groups can lead to a more rigid polymer chain. |

The 2-methylphenyl group can provide a sterically hindered interface, which can prevent the agglomeration of nanoparticles and improve their dispersion within the polymer matrix. Furthermore, the aromatic nature of the side group can promote favorable interactions with certain types of nanofillers, such as carbon nanotubes or graphene, through π-π stacking. This can lead to enhanced mechanical reinforcement and improved thermal and electrical conductivity of the nanocomposite. The bulky side groups can also alter the packing of polymer chains at the interface, which in turn affects the local mobility and adhesion energy.

Surface Modification Strategies Utilizing Poly(this compound)

Current scientific literature does not provide specific examples or established methodologies for the surface modification of poly(this compound). However, general techniques applied to analogous polymers, such as poly(methyl methacrylate) (PMMA), offer insights into potential strategies. These methods, which aim to alter surface properties like hydrophilicity and biocompatibility, include plasma treatment, laser processing, and chemical grafting. mdpi.commdpi.comnih.gov For instance, plasma treatment can introduce polar functional groups onto a polymer surface, thereby increasing its surface energy and wettability. nih.gov Similarly, grafting other polymer chains onto a surface can modify its roughness and chemical characteristics to enhance cell adhesion for biomedical applications. mdpi.comnih.gov While these strategies are well-documented for other polyacrylates, their specific application and efficacy for poly(this compound) remain a subject for future research.

Role in Catalytic Processes (Beyond its Own Synthesis)

The utility of this compound extends into the realm of catalysis, where it can be investigated as both a structural component and a reactive substrate.

As a Ligand Component in Metal-Organic Frameworks (MOFs) or Homogeneous/Heterogeneous Catalysts

There is currently a lack of published research detailing the use of this compound or its derivatives as a primary ligand in the construction of Metal-Organic Frameworks (MOFs) or other catalyst systems. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.com The properties of a MOF are highly dependent on the choice of both the metal and the organic ligand. While a wide variety of organic linkers, typically multidentate carboxylates or azoles, are used to create MOFs with tailored porosity and functionality, the specific incorporation of this compound for this purpose has not been documented in the available scientific literature. Its molecular structure would require modification, such as hydrolysis of the ester group to a carboxylic acid, to enable it to act as a linker for MOF synthesis.

As a Substrate for Enantioselective Catalytic Reactions

This compound is a prochiral α,β-unsaturated ester, making it a suitable substrate for enantioselective catalytic reactions, particularly asymmetric hydrogenation. This class of reactions is crucial for producing chiral molecules, which are of high value in the pharmaceutical industry. Research on structurally similar α-substituted acrylic acids and esters demonstrates the feasibility and mechanisms of such transformations.

Asymmetric hydrogenation of α-aryl substituted acrylic acids using chiral catalysts can produce α-aryl propionic acids with high enantioselectivity. These products are precursors to important pharmaceuticals. For instance, the asymmetric hydrogenation of 2-phenylacrylic acid derivatives has been studied to understand the influence of catalyst and substrate structure on enantiomeric excess (ee). researchgate.net

Recent studies have explored nickel-catalyzed asymmetric transfer hydrogenation of various α-substituted acrylic acids using formic acid as the hydrogen source. This method avoids the need for high-pressure hydrogen gas and has been applied to substrates like α-phenylacrylic acid, yielding chiral carboxylic acids with high enantioselectivity. acs.org The mechanism is believed to involve a metalacyclopropane complex, with hydrogen bonding between the substrate and the hydrogen donor enhancing enantioselectivity. acs.org

Below are findings from enantioselective reactions on substrates analogous to this compound.

Table 1: Asymmetric Hydrogenation of 2-Aryl Acrylic Acids This table presents data for analogous compounds to illustrate the outcomes of enantioselective reactions in this substrate class.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Phenylacrylic acid | Rh(I) with Wudaphos ligand | (R)-2-Phenylpropanoic acid | >99% | researchgate.net |

| 2-(p-tolyl)acrylic acid | Rh(I) with modified Wudaphos | (R)-2-(p-tolyl)propanoic acid | 95% | researchgate.net |

| α-Phenylacrylic acid | Chiral Nickel Complex / Formic Acid | 2-Phenylpropanoic acid | 96% | acs.org |

These results highlight that the choice of chiral ligand and metal catalyst is critical in achieving high stereoselectivity. researchgate.netnih.gov The steric and electronic properties of the aryl substituent on the acrylic acid—in this case, the 2-methylphenyl group—would be expected to play a significant role in influencing the efficiency and enantioselectivity of the catalytic hydrogenation.

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling predictive modeling and automation, thereby accelerating the design-make-test-analyze cycle. nih.govnih.gov These technologies are directly applicable to the study of methyl 2-(2-methylphenyl)prop-2-enoate, from optimizing its synthesis to discovering novel formulations and applications.

Machine learning models are increasingly used to forecast the outcomes of chemical reactions with high accuracy, reducing the need for extensive and time-consuming experimentation. chemcopilot.com For compounds like this compound, ML algorithms can predict key properties such as reaction yield and final polymer characteristics by analyzing patterns in large datasets of known reactions. acs.orgrsc.org This predictive capability allows researchers to screen virtual libraries of reactants and conditions to identify the most promising synthetic routes before entering the laboratory. chemcopilot.com

Deep learning approaches, for instance, have demonstrated unprecedented accuracy in various predictive tasks, with their potential to accelerate scientific discovery being a subject of immense interest. nih.gov These models can identify trends and predict when known reactions will apply to new starting materials. nih.gov For the synthesis of specialty acrylates, ML models can suggest optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and purity. rsc.orgasiaresearchnews.com Furthermore, AI is being leveraged for reaction discovery, where algorithms can propose entirely new synthetic pathways or identify unprecedented chemical transformations. nih.govrsc.org

| Machine Learning Model/Technique | Application in Synthesis & Discovery | Predicted Parameters | Reference |

|---|---|---|---|

| Gaussian Process Regression (GPR) | Accelerated material design for photopolymer resins. | Young's modulus, strain at break, ultimate tensile strength, Shore A hardness. | acs.org |

| Deep Learning / Neural Networks | Prediction of organic chemistry reaction outcomes. | Product structures, reaction type classification. | acs.orgnih.gov |

| Random Forest / Kernel Density Regression | Forecasting of polymer properties during high-temperature polymerizations. | Monomer concentration, molar mass distributions, average branching level. | acs.org |

| Bayesian Optimization | Efficiently explores composition space for targeted material design. | Optimal monomer composition ratios for desired properties. | acs.orgmdpi.com |